Aromaticity Comparison: Phosphorin vs. Benzene by Electron Diffraction
Phosphorin is a planar aromatic compound with 88% of the aromaticity of benzene, as determined by electron diffraction structural studies [1]. This value quantifies its electronic delocalization relative to the prototypical aromatic system and distinguishes it from non-planar or less aromatic phosphorus heterocycles.
| Evidence Dimension | Aromaticity (% relative to benzene) |
|---|---|
| Target Compound Data | 88% |
| Comparator Or Baseline | Benzene = 100% (reference) |
| Quantified Difference | 12% lower aromaticity than benzene |
| Conditions | Electron diffraction structural analysis |
Why This Matters
This quantifies the degree of π-delocalization available for ligand π-backbonding interactions, which directly impacts catalytic performance in transition-metal complexes.
- [1] Phosphorine. In Wikipedia. Retrieved April 2026. View Source
